Cyclobutyl(1-methyl-1H-pyrazol-4-YL)methanamine is a chemical compound notable for its unique structure, which includes a cyclobutyl group and a pyrazole moiety. This compound has attracted interest in various scientific fields due to its potential biological activities and applications in organic synthesis.
The information regarding Cyclobutyl(1-methyl-1H-pyrazol-4-YL)methanamine is derived from multiple sources, including chemical databases and scientific literature that detail its synthesis, properties, and applications in research and industry.
Cyclobutyl(1-methyl-1H-pyrazol-4-YL)methanamine is classified as an organic compound. It falls under the category of pyrazole derivatives, which are known for their diverse pharmacological properties. The compound's IUPAC name is cyclobutyl-(1-methylpyrazol-4-yl)methanamine, and its molecular formula is C9H15N3.
The synthesis of Cyclobutyl(1-methyl-1H-pyrazol-4-YL)methanamine typically involves several key steps:
Industrial production methods may optimize these synthetic routes for large-scale production, employing techniques such as continuous flow reactors and high-throughput screening to enhance yield and selectivity. Catalysts may also be used to facilitate reactions and improve efficiency.
Cyclobutyl(1-methyl-1H-pyrazol-4-YL)methanamine features a cyclobutyl ring connected to a pyrazole ring that contains a methyl group at position 1 and an amine group attached to position 4. The molecular structure can be represented as follows:
The compound has a molecular weight of approximately 165.23 g/mol. Its InChI representation is:
This detailed structural information aids in understanding its reactivity and interactions with biological systems.
Cyclobutyl(1-methyl-1H-pyrazol-4-YL)methanamine can undergo various chemical reactions:
The choice of reagents and conditions significantly influences the products formed during these reactions. For example, oxidation in an acidic medium typically yields different products compared to neutral or basic conditions.
The mechanism of action for Cyclobutyl(1-methyl-1H-pyrazol-4-YL)methanamine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity which could lead to various biological effects such as inhibition of enzyme activity or alteration of signaling pathways .
Research indicates that compounds containing pyrazole rings often exhibit significant biological activity by influencing metabolic pathways involved in energy production or cellular signaling.
Cyclobutyl(1-methyl-1H-pyrazol-4-YL)methanamine is typically a solid at room temperature with a specific melting point that varies based on purity and synthesis method.
The chemical properties include:
Relevant data regarding these properties can be found in chemical databases and literature focused on similar compounds .
Cyclobutyl(1-methyl-1H-pyrazol-4-YL)methanamine has several applications across different fields:
The introduction of the methanamine moiety at the C4 position of pyrazole rings represents a pivotal transformation in the synthesis of cyclobutyl(1-methyl-1H-pyrazol-4-yl)methanamine derivatives. The Buchwald-Hartwig amination has emerged as the most efficient catalytic method for constructing this C-N bond, particularly due to its compatibility with the electron-rich pyrazole system and tolerance of the cyclobutyl substituent. This palladium-catalyzed cross-coupling reaction enables the direct amination of 4-halopyrazole precursors with ammonia equivalents or protected amines under controlled conditions [5].
Recent methodological advances have optimized this transformation using specialized ligand systems to address the challenges associated with aminating electron-deficient heterocycles. The bulky phosphine ligand tBuDavePhos (L4) has demonstrated superior performance in coupling reactions involving 4-bromo-1-tritylpyrazole, achieving yields up to 60% when catalyzed by palladium bis(benzylideneacetone) (Pd(dba)₂) in xylene at 90°C for 24 hours. Notably, 4-bromopyrazole derivatives outperform their 4-iodo and 4-chloro counterparts in these reactions, combining superior reactivity with enhanced stability during the coupling process [5]. The trityl (triphenylmethyl) protecting group plays a dual role by both protecting the pyrazole N1 position and enhancing the solubility of intermediates in organic solvents, thereby facilitating the amination reaction.
For alkylamine coupling where β-hydrogens are present, copper-mediated alternatives have been developed to prevent β-hydride elimination side reactions. Copper(I) iodide effectively catalyzes the coupling of 4-iodo-1-tritylpyrazole with aliphatic amines containing β-hydrogens, providing complementary methodology to palladium catalysis. This approach expands the substrate scope to include structurally complex amine components that might be incompatible with palladium-based systems [5].
Table 1: Optimization of Buchwald-Hartwig Amination Conditions for 4-Halopyrazoles
Entry | Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|
1 | Pd(dba)₂ | tBuDavePhos | Xylene | 90 | 60 |
2 | Pd(dba)₂ | tBuDavePhos | Toluene | 90 | 43 |
3 | Pd(dba)₂ | tBuDavePhos | Dioxane | 100 | 32 |
4 | CuI | None | DMF | 110 | 55 |
The construction of the strained cyclobutyl ring system appended to the pyrazole core employs distinctive synthetic approaches that leverage either photochemical activation or strain-driven cyclization. The [2+2] photocycloaddition methodology represents the most direct route to cyclobutane formation, where ultraviolet irradiation of electron-deficient olefins in the presence of alkenes generates the four-membered ring system. This approach typically utilizes chalcone-type precursors (α,β-unsaturated ketones) that undergo intramolecular cyclization when subjected to UV light at wavelengths between 300-350 nm. The reaction proceeds through a triplet excited state that facilitates the formation of two new carbon-carbon bonds in a stereocontrolled manner, yielding functionalized cyclobutane derivatives that serve as advanced intermediates for subsequent pyrazole annulation [2].
Alternative thermal approaches employ strain-driven ring closures of appropriately functionalized acyclic precursors. 1,4-dihalobutanes undergo double alkylation with active methylene compounds under high-dilution conditions to minimize polymerization side reactions. This method requires strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like tetrahydrofuran or dimethylformamide. The reaction proceeds through a stepwise mechanism involving the formation of a carbanion that attacks the terminal halide, followed by ring closure to form the cyclobutane system. While this method avoids specialized photochemical equipment, it typically produces lower yields (30-45%) compared to photocycloaddition approaches (65-80%) due to competing elimination reactions and the inherent ring strain of the cyclobutane product [4] [9].
The strategic selection between these methodologies involves critical trade-offs:
The installation of the methyl group at the pyrazole N1 position presents significant regiochemical challenges due to the ambident nucleophilic character of pyrazoles and the presence of multiple nitrogen atoms. Achieving exclusive N1-methylation requires strategic approaches that exploit electronic and steric differentiation between the nitrogen atoms. The most effective methodologies employ either pre-installed protecting groups or carefully controlled reaction conditions that kinetically favor methylation at the less hindered N1 position [2].
Copper-catalyzed methylation has emerged as a particularly efficient approach, where copper(I) iodide in combination with cesium carbonate promotes the selective N1-alkylation of 4-aminopyrazole derivatives. This method operates through a coordination-assisted mechanism where copper binds preferentially to the more basic N2 nitrogen, directing the methyl group (from iodomethane) to the N1 position. The reaction typically proceeds in dimethylformamide at 80-100°C, achieving N1-selectivity exceeding 95:5 as determined by nuclear magnetic resonance spectroscopy. This represents a significant improvement over traditional methylation approaches using sodium hydride and methyl iodide, which typically yield N1:N2 regioisomer ratios of approximately 85:15 [2].
Alternative protecting group strategies provide complementary regiocontrol. The trityl (triphenylmethyl) group demonstrates excellent steric differentiation, selectively protecting the N1 position due to its bulky nature. Subsequent methylation at the free amine position, followed by trityl deprotection under mild acidic conditions (dilute trifluoroacetic acid in dichloromethane), yields the desired N1-methylated product without competing N2-methylation. This approach achieves near-perfect regioselectivity but adds two additional synthetic steps compared to direct methylation methods [5].
Table 2: Comparison of Regioselective Methylation Methods for Pyrazoles
Method | Conditions | Regioselectivity (N1:N2) | Yield (%) | Key Advantages |
---|---|---|---|---|
Copper-Catalyzed | CuI, Cs₂CO₃, DMF, 80°C | 95:5 | 85-90 | Single-step procedure |
Classical Alkylation | NaH, CH₃I, THF, 0°C | 85:15 | 75-80 | Simple reagents |
Trityl-Protected Route | 1. TrCl, Et₃N 2. CH₃I 3. TFA deprotection | >99:1 | 70-75 (3 steps) | Maximum selectivity |
The multi-step synthesis of cyclobutyl(1-methyl-1H-pyrazol-4-yl)methanamine derivatives necessitates strategic protection of the aminomethyl functionality during transformations that would otherwise compromise its integrity, particularly during cyclobutane formation or pyrazole N-alkylation. The selection of appropriate protecting groups involves balancing stability requirements, deprotection conditions, and compatibility with other functional groups present in the molecule [5] [7].
Carbamate-based protections (tert-butoxycarbonyl and benzyloxycarbonyl) offer excellent compatibility with the pyrazole ring system and cyclobutyl stability. The tert-butoxycarbonyl group demonstrates particular utility due to its stability under basic conditions and facile removal with trifluoroacetic acid or hydrochloric acid in dioxane. However, its acid sensitivity necessitates careful sequencing when acid-mediated cyclization steps are employed earlier in the synthesis. Benzyloxycarbonyl provides an alternative that is stable toward acidic conditions but requires hydrogenolysis for removal, which may be incompatible with unsaturated components in the molecule [7].
Trityl protection of the primary amine offers unique advantages in pyrazole chemistry. Its extreme steric bulk prevents undesired N-alkylation during pyrazole functionalization while simultaneously enhancing the solubility of crystalline intermediates. Deprotection occurs under mildly acidic conditions (1% trifluoroacetic acid in dichloromethane) that preserve both the cyclobutyl ring and methylated pyrazole. However, the significant molecular weight addition (243 g/mol for trityl versus 15 g/mol for the unprotected amine) can complicate purification and reduce overall yield in multi-gram syntheses [5].
For synthetic sequences requiring orthogonal protection, the combination of trityl for the amine with silyl groups (tert-butyldimethylsilyl) for hydroxyl functionalities provides independent deprotection pathways. This strategy enables selective manipulation of different functional groups within the same molecule without cross-interference. The tert-butyldimethylsilyl group is removed under nearly neutral conditions using tetrabutylammonium fluoride, while trityl is cleaved under acidic conditions that leave silyl ethers intact [7].
The synthesis of enantioenriched cyclobutyl(1-methyl-1H-pyrazol-4-yl)methanamine derivatives presents formidable challenges due to the absence of inherent chirality in the parent structure and the remote positioning of stereogenic elements relative to functional handles. Catalytic asymmetric methodologies have been developed to install chiral centers either within the cyclobutyl ring or adjacent to the methanamine functionality, creating valuable building blocks for medicinal chemistry applications [8] [10].
Transition-metal catalyzed asymmetric hydrogenation of enamine precursors represents the most direct approach to chiral methanamine derivatives. Iridium complexes with chiral phosphine-oxazoline ligands catalyze the enantioselective reduction of N-(4-pyrazolyl)methylene enamines, achieving enantiomeric excesses exceeding 90% under optimized conditions (20-50 bar hydrogen pressure, dichloromethane solvent, room temperature). The reaction proceeds through a concerted mechanism where chiral induction occurs via steric differentiation of the enamine prochiral faces within the tightly coordinated metal complex. This methodology provides direct access to enantioenriched aminomethylpyrazole derivatives without requiring pre-formed chiral auxiliaries [10].
For chiral cyclobutyl components, asymmetric [2+2] photocycloadditions using chiral templates have demonstrated promise, albeit with moderate enantioselectivity. Chiral α,β-unsaturated carbonyl compounds bearing menthol or 8-phenylmenthol auxiliaries undergo diastereoselective photocycloaddition with alkenes, yielding cyclobutane products with diastereomeric ratios of 80:20 to 90:10. Subsequent cleavage of the chiral auxiliary and functional group manipulation provides enantioenriched cyclobutyl building blocks for pyrazole conjugation. While this approach adds synthetic steps, it offers access to structural diversity in the cyclobutyl moiety that might be unattainable through other asymmetric methods [8].
Organocatalytic approaches provide complementary strategies for chiral center installation. Proline-derived catalysts promote the asymmetric Mannich reaction between pyrazole-4-carbaldehydes and imines, creating chiral β-amino aldehyde intermediates that undergo reductive amination to install the chiral methanamine functionality. This methodology achieves excellent enantioselectivity (up to 95% ee) but requires additional steps to convert the aldehyde to the methanamine functionality. The approach demonstrates particular value for synthesizing analogs bearing α-substituted aminomethyl groups that would be inaccessible through hydrogenation approaches [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1